molecular formula C22H24ClN5O3S B11254740 N-(2-chlorobenzyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

N-(2-chlorobenzyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B11254740
M. Wt: 474.0 g/mol
InChI Key: CMOHMJNSTHRXJQ-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a cyclopentyl group, and a diazino-pyrimidinyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the diazino-pyrimidinyl core, followed by the introduction of the cyclopentyl and chlorophenyl groups. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-CHLOROPHENYL)METHYL]-2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
  • N-[(2-BROMOPHENYL)METHYL]-2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
  • N-[(2-FLUOROPHENYL)METHYL]-2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-({2-CYCLOPENTYL-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chlorophenyl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H24ClN5O3S

Molecular Weight

474.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

InChI

InChI=1S/C22H24ClN5O3S/c1-27-19-17(21(30)28(2)22(27)31)20(26-18(25-19)13-7-3-4-8-13)32-12-16(29)24-11-14-9-5-6-10-15(14)23/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3,(H,24,29)

InChI Key

CMOHMJNSTHRXJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C

Origin of Product

United States

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